2-Butanone, 4-[(4-chlorophenyl)thio]-
Description
2-Butanone, 4-[(4-chlorophenyl)thio]- (CAS: N/A; molecular formula: C₁₀H₁₁ClOS) is a β-thioketone derivative characterized by a 4-chlorophenylthio substituent at the fourth carbon of the butanone backbone. The compound’s structure combines a ketone group at position 2 and a sulfur-linked 4-chlorophenyl group at position 4, rendering it a versatile precursor for synthesizing biologically active molecules.
Properties
CAS No. |
6110-03-8 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
UUZMZIDASFKLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with 2-butanone under specific conditions. One common method is the C-S cross-coupling reaction, which can be promoted by visible light. For example, a reaction tube is charged with 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol in dry dimethyl sulfoxide. The mixture is irradiated at 456 nm with a 40 W Kessil Lamp, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale C-S cross-coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using catalysts such as iron (III)-tetra phenyl prophyrin.
Substitution: It can participate in substitution reactions, where the 4-chlorophenylthio group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cobalt-salen catalysts and air oxidizing agents for oxidation reactions. Substitution reactions may require specific nucleophiles and bases to facilitate the replacement of the 4-chlorophenylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides, while substitution reactions can produce a variety of substituted aromatic ketones.
Scientific Research Applications
2-Butanone, 4-[(4-chlorophenyl)thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)thio]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Butanone, 4-[(4-chlorophenyl)thio]- with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues: Substituent Variations
Physicochemical Properties
- Polarity: The thioether group in 2-Butanone, 4-[(4-chlorophenyl)thio]- confers moderate polarity, enhancing solubility in organic solvents compared to sulfonyl or acetyl derivatives.
- Stability : Sulfur’s susceptibility to oxidation may limit shelf-life compared to sulfonyl analogues but improves reactivity in synthesis .
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